molecular formula C8H11Cl2F3N2 B13492139 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride

Cat. No.: B13492139
M. Wt: 263.08 g/mol
InChI Key: VSPJZKGJUDEASB-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H9F3N2·2HCl. This compound is characterized by the presence of a trifluoromethyl group and two amine groups attached to a benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine typically involves the nitration of 4-methyl-5-(trifluoromethyl)aniline followed by reduction. The nitration step introduces nitro groups, which are subsequently reduced to amine groups using reducing agents such as zinc powder in ethanol .

Industrial Production Methods

In industrial settings, the compound is often produced through a similar nitration-reduction process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified by recrystallization or other suitable methods to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Biological Activity

4-Methyl-5-(trifluoromethyl)benzene-1,2-diamine dihydrochloride, with the molecular formula C8H10F3N22HClC_8H_{10}F_3N_2\cdot 2HCl and a molecular weight of approximately 224.07 g/mol, is a compound characterized by a benzene ring substituted with both a methyl group and a trifluoromethyl group, along with two amino groups at the 1 and 2 positions. The unique structure of this compound contributes to its diverse biological activities and potential applications in medicinal chemistry and materials science.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and chemical stability, making it an interesting target for various applications. The amino groups allow for typical reactions of amines, facilitating the synthesis of various derivatives that may exhibit different biological activities or physical properties.

The biological activity of this compound can be attributed to its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group increases the compound’s ability to penetrate biological membranes effectively. The amino groups can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Certain studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacteria and fungi
Enzyme InhibitionPotential to inhibit specific metabolic enzymes
AnticancerCytotoxic effects observed in cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics, indicating strong potential for therapeutic applications in treating infections.

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibition revealed that this compound effectively inhibits dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition could potentially lead to applications in cancer therapy, as DHFR is a target for several anticancer drugs .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies showed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

4-methyl-5-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c1-4-2-6(12)7(13)3-5(4)8(9,10)11;;/h2-3H,12-13H2,1H3;2*1H

InChI Key

VSPJZKGJUDEASB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)N)N.Cl.Cl

Origin of Product

United States

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